2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H24N2OS2 and its molecular weight is 372.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticoccidial Efficacy
This compound's derivatives have demonstrated antibacterial activity, notably in the context of veterinary medicine. A study outlined the effectiveness of a related compound, sulfadimethoxine, in turkeys, highlighting its broad-spectrum antibacterial and anticoccidial properties. These findings suggest potential applications in combating bacterial infections and coccidiosis in poultry (Mitrović, Fusiek, & Schildknecht, 1971).
Anti-HIV-1 Activity
Research into pyrimidin-4(3H)-one derivatives, which share a core structural similarity with the compound , has unveiled their capacity to inhibit the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro. These findings underscore the potential of such derivatives in HIV-1 treatment strategies (Novikov, Ozerov, Sim, & Buckheit, 2004).
Nucleophilic Displacement and Chemical Synthesis
The chemical behavior of thieno[3,2-d]pyrimidin-4(3H)-ones, particularly concerning nucleophilic displacement, is crucial for synthesizing various pharmaceuticals. Research has demonstrated the feasibility of such transformations, offering pathways to novel drug development (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Antifolate Inhibitors of Thymidylate Synthase
Compounds structurally related to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one have been identified as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These inhibitors show promise as antitumor and antibacterial agents, offering a basis for developing new therapeutic agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azitidinone analogues has revealed their antimicrobial and antitubercular activities, suggesting potential applications in treating bacterial infections, including tuberculosis. This indicates a broader scope of therapeutic applications for derivatives of the compound (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Mechanism of Action
Target of Action
Many thieno[3,2-d]pyrimidines have been found to exhibit diverse biological activities . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are a broad class of compounds, and the biochemical pathways they affect can vary widely. The specific pathways affected would depend on the compound’s exact biological target .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-12-14(2)7-8-15(16)3/h7-9,11-12H,4-6,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYQPKPIXZWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.